garcinielliptone FC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
garcinielliptone FC is a natural product found in Garcinia subelliptica with data available.
Scientific Research Applications
Cytotoxic and Anticancer Properties
Garcinielliptone FC (GFC), a prenylated benzophenone, has demonstrated notable cytotoxic and leishmanicidal activities, making it a compound of interest in the treatment of skin diseases traditionally in Brazilian medicine (Costa Júnior et al., 2013). Its tautomeric pair has been found to suppress nuclear factor κB and induce apoptosis in human colorectal cancer cells, highlighting its potential as a therapeutic agent for cancer treatment (Won et al., 2016).
Anticonvulsant and Neuroprotective Effects
GFC has also shown promise in the central nervous system, displaying anticonvulsant activities, and influencing epileptogenesis through modulation of neurotransmitter levels and enzyme activity in mice hippocampus after seizures. This suggests its potential as a neuroprotective and anticonvulsant agent (Silva et al., 2014).
Antiparasitic Activity
GFC exhibits antiparasitic activity without cytotoxicity to mammalian cells, making it a promising candidate for antiparasitic treatments. Its ability to damage the tegument of Schistosoma mansoni and reduce the number of eggs at sub-lethal concentrations further underlines its potential in treating parasitic infections (Silva et al., 2015).
Antioxidant Properties
GFC has demonstrated antioxidant activity both in vitro and ex vivo. It has shown protective effects against oxidative damage in erythrocytes and mitochondria, reducing oxidative hemolysis and mitochondrial swelling. This indicates its potential as a therapeutic agent for conditions associated with oxidative stress (Oliveira et al., 2020).
Anti-inflammatory Effects
GFC, along with other compounds from the same plant sources, has displayed anti-inflammatory effects. These effects include inhibiting the release of inflammatory mediators from cells and showing antioxidative properties, suggesting its potential in treating inflammatory conditions (Weng et al., 2004).
Properties
Molecular Formula |
C38H50O6 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1R,5R,7S)-1-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-3,5-bis(3-methylbut-2-enyl)-7-[(2S)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]non-3-ene-2,9-dione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-26(25(7)8)19-28-21-37(18-17-24(5)6)33(42)29(15-12-23(3)4)34(43)38(35(37)44,36(28,9)10)32(41)27-14-16-30(39)31(40)20-27/h12,14,16-17,20,26,28,39-40,42H,1,7,11,13,15,18-19,21H2,2-6,8-10H3/t26-,28-,37+,38-/m0/s1 |
InChI Key |
BZLTYFKCXDZVOR-KGASDRPUSA-N |
Isomeric SMILES |
CC(=CCC1=C([C@]2(C[C@@H](C([C@@](C1=O)(C2=O)C(=O)C3=CC(=C(C=C3)O)O)(C)C)C[C@H](CCC(=C)C)C(=C)C)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C2(CC(C(C(C1=O)(C2=O)C(=O)C3=CC(=C(C=C3)O)O)(C)C)CC(CCC(=C)C)C(=C)C)CC=C(C)C)O)C |
Synonyms |
garcinielliptone FC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.